molecular formula C8H9BrO3 B1589970 6-Bromo-2,3-dimethoxyphenol CAS No. 114605-75-3

6-Bromo-2,3-dimethoxyphenol

Cat. No. B1589970
M. Wt: 233.06 g/mol
InChI Key: GLFHKBHNESVSIM-UHFFFAOYSA-N
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Description

“6-Bromo-2,3-dimethoxyphenol” is an organic compound with the molecular formula C8H9BrO3 . It has a molecular weight of 233.06 and is a solid at room temperature . The compound is stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of brominated phenols like “6-Bromo-2,3-dimethoxyphenol” can be achieved through various methods. One such method involves the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane . Another method involves aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions .


Molecular Structure Analysis

The InChI code for “6-Bromo-2,3-dimethoxyphenol” is 1S/C8H9BrO3/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Bromophenols, including “6-Bromo-2,3-dimethoxyphenol”, are produced by electrophilic halogenation of phenol with bromine . The specific reactions that “6-Bromo-2,3-dimethoxyphenol” undergoes could depend on the conditions and reactants present.


Physical And Chemical Properties Analysis

“6-Bromo-2,3-dimethoxyphenol” is a solid at room temperature . It has a molecular weight of 233.06 and is stored at temperatures between 2-8°C .

Scientific Research Applications

Antioxidant Applications

6-Bromo-2,3-dimethoxyphenol, closely related to 2,6-dimethoxyphenol, shows potential as an antioxidant. Studies have explored its use in enzymatic modifications to enhance antioxidant capacities. For example, laccase-mediated oxidation of 2,6-dimethoxyphenol has been investigated to produce compounds with higher antioxidant capacity than the original substrate, leading to the formation of dimers like 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol with approximately twice the antioxidant capacity of the starting material (Adelakun et al., 2012).

Enzyme Activity Studies

The compound's close analogs have been used in studying the oxidase activity of various enzymes. For instance, 2,6-dimethoxyphenol is a versatile substrate for analyzing the activity of enzymes like laccase from Pyricularia oryzae and others, aiding in the understanding of the multiple functions of these enzymes in microorganisms (Solano et al., 2001).

Synthesis and Characterization

6-Bromo-2,3-dimethoxyphenol and its derivatives have been subjects of interest in synthetic chemistry. Studies have been conducted on the synthesis and characterization of such compounds, exploring their kinetics and mechanisms. For example, research on the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate investigated its reaction mechanisms and kinetic profiles (Asheri et al., 2016).

Inhibitory Properties

The inhibitory properties of bromophenols, including derivatives of 6-Bromo-2,3-dimethoxyphenol, have been researched. These compounds have been shown to exhibit inhibitory capacities against enzymes like human cytosolic carbonic anhydrase, suggesting potential medicinal applications (Balaydın et al., 2012).

Product Characterization in Organic Solutions

The compound and its analogs have been used in the study of product characterization in organic solutions. For example, the oxidation of 2,6-dimethoxyphenol in water-organic solvent systems has been analyzed, leading to the production and characterization of compounds like 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol (Wan et al., 2008).

Structural and Reactivity Studies

The effects of bromine substitution on the structure and reactivity of related compounds, such as 2,3-dimethoxybenzaldehyde derivatives, have been studied. These investigations focus on linear and nonlinear optical properties, intermolecular interactions, and kinetic stability, providing insights into the chemical behavior of brominated compounds (Aguiar et al., 2022).

Safety And Hazards

The safety information for “6-Bromo-2,3-dimethoxyphenol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Relevant Papers

The relevant papers for “6-Bromo-2,3-dimethoxyphenol” include studies on the synthesis and characterization of brominated phenols . These papers provide valuable insights into the properties and potential applications of “6-Bromo-2,3-dimethoxyphenol”.

properties

IUPAC Name

6-bromo-2,3-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFHKBHNESVSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552951
Record name 6-Bromo-2,3-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-dimethoxyphenol

CAS RN

114605-75-3
Record name 6-Bromo-2,3-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 2,3-dimethoxy-phenol (6 g, 38.70 mmol) in tetrahydrofuran (30 mL) at 25° C., was added N-bromosuccinimide (6.89 g, 38.70 mmol) and the resultant reaction mixture was stirred at RT for 1 h. The reaction mixture was diluted with water and extracted with ethyl acetate (3×). The combined ethyl acetate layer was washed with brine and dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 6-Bromo-2,3-dimethoxyphenol as a solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.89 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Pla, F Albericio, M Álvarez - 2007 - Wiley Online Library
A comparative study of the advantages of using THF compared with DMF in regioselective monobromination reactions of highly activated polyphenols, their ethers, and their tert‐butyl …
MV Sargent - Journal of the Chemical Society, Perkin Transactions 1, 1987 - pubs.rsc.org
The structures of the orchid pigments dengibsin and dengibsinin have been revised to 2,5-dihydroxy-4-methoxy-9H-fluoren-9-one (4) and 3,5-dihydroxy-2,4-dimethoxy-9H-fluoren-9-…
Number of citations: 51 pubs.rsc.org
GF Robin - Journal of the Chemical Society, Perkin Transactions 1, 1991 - pubs.rsc.org
Acid-induced ring opening of adducts of furan and methoxydehydrobenzenes gives the naphthalenols derived from the more stable carbocation. The cycloadditions of …
Number of citations: 81 pubs.rsc.org
EM Bunnelle - 2009 - search.proquest.com
The development of new methods and strategies, as well as expanding mechanistic understanding at the molecular level remain important goals in synthetic organic chemistry. This …
Number of citations: 0 search.proquest.com

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